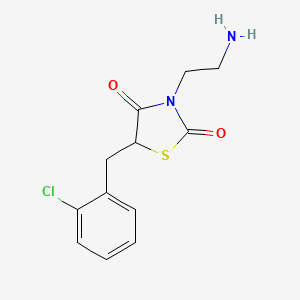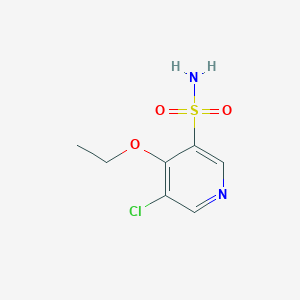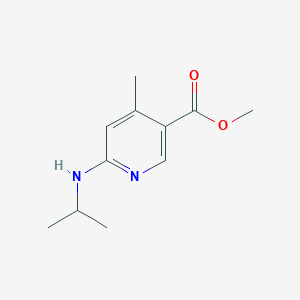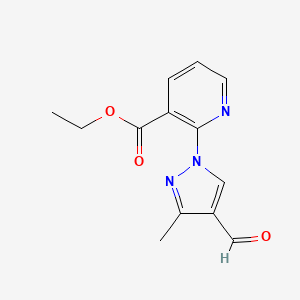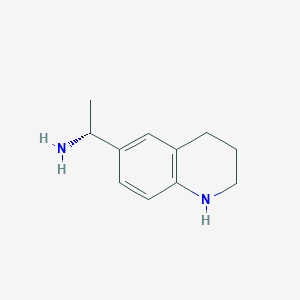![molecular formula C11H14BrN3 B13004454 6-(3-Bromopropyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13004454.png)
6-(3-Bromopropyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Bromopropyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and material science. The unique structure of this compound, which includes a bromopropyl group, makes it a valuable compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromopropyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine typically involves the reaction of 2,3-dimethylpyrazolo[1,5-a]pyrimidine with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromopropyl group is introduced to the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times, making the process more efficient.
化学反应分析
Types of Reactions
6-(3-Bromopropyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazolo[1,5-a]pyrimidine core or the bromopropyl group.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazolo[1,5-a]pyrimidine, while oxidation can introduce hydroxyl or carbonyl groups.
科学研究应用
6-(3-Bromopropyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used as a lead compound for the development of new drugs.
Medicine: Due to its potential biological activities, it is being explored for therapeutic applications. It can be used in the design of new pharmaceuticals targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. It is also used in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 6-(3-Bromopropyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, leading to therapeutic effects. The bromopropyl group can also facilitate the compound’s binding to its molecular targets, enhancing its biological activity.
相似化合物的比较
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Uniqueness
6-(3-Bromopropyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which includes both the bromopropyl and dimethyl groups. This unique structure allows for specific interactions with molecular targets and provides distinct chemical reactivity compared to other pyrazolo[1,5-a]pyrimidine derivatives. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
分子式 |
C11H14BrN3 |
|---|---|
分子量 |
268.15 g/mol |
IUPAC 名称 |
6-(3-bromopropyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H14BrN3/c1-8-9(2)14-15-7-10(4-3-5-12)6-13-11(8)15/h6-7H,3-5H2,1-2H3 |
InChI 键 |
IMTJWMINYWMPFR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2N=CC(=CN2N=C1C)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


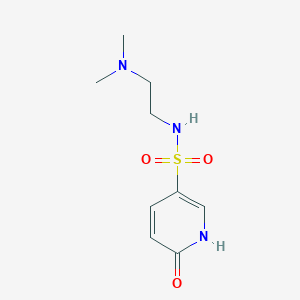
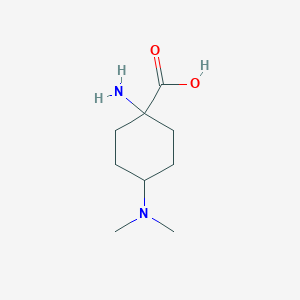
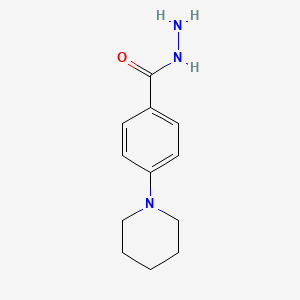
![2'-Chloro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13004408.png)
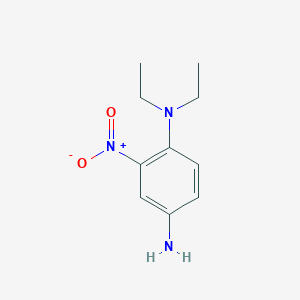
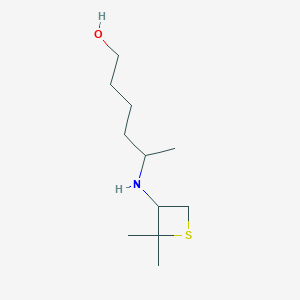
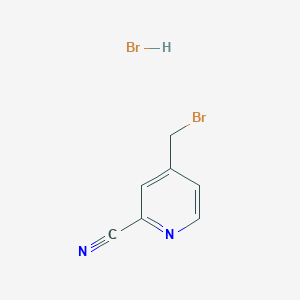
![Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13004430.png)
